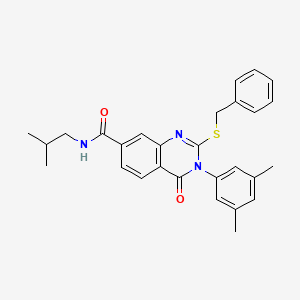

2-(benzylthio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

The compound 2-(benzylthio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that falls within the quinazoline family. This compound is characterized by a quinazoline core substituted with diverse functional groups, making it a point of interest in various fields of scientific research, particularly in medicinal chemistry.

Properties

IUPAC Name |

2-benzylsulfanyl-3-(3,5-dimethylphenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-18(2)16-29-26(32)22-10-11-24-25(15-22)30-28(34-17-21-8-6-5-7-9-21)31(27(24)33)23-13-19(3)12-20(4)14-23/h5-15,18H,16-17H2,1-4H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXFSZPKCMUJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach starts with the formation of the quinazoline core, followed by the introduction of the benzylthio group, the 3,5-dimethylphenyl group, and the N-isobutyl group through various coupling reactions and substitution reactions. Typical reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon or copper (I) iodide to facilitate these reactions.

Industrial Production Methods

While this compound may not be widely produced industrially due to its complex structure, scaled-up methods would typically involve the use of automated synthesizers and flow chemistry techniques to streamline the multi-step synthesis process, improving yields and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound can undergo a variety of chemical reactions, including:

Oxidation: : It can be oxidized to form sulfoxides or sulfones at the thioether group.

Reduction: : The quinazoline core can be reduced under specific conditions.

Substitution: : The aromatic rings and the quinazoline core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

Reduction: : Conditions might involve hydrogenation using palladium or platinum catalysts.

Substitution: : Reagents include nucleophiles like amines, alcohols, and electrophiles such as alkyl halides.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Formation of partially or fully reduced quinazoline derivatives.

Substitution: : Varied products depending on the nucleophile or electrophile used.

Scientific Research Applications

This compound is of interest in numerous scientific fields:

Chemistry: : Used as a building block in the synthesis of other complex organic molecules.

Biology: : Studied for its interactions with biological macromolecules.

Industry: : May be used in material science for the development of novel polymers or as a ligand in catalysis.

Mechanism of Action

The compound's mechanism of action is typically related to its interaction with specific molecular targets such as enzymes or receptors. Its quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific cellular processes. These interactions can modulate signaling pathways involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Compared to other quinazoline derivatives, this compound stands out due to its unique combination of functional groups, which can impart distinct biological activities and chemical properties. Similar compounds include:

2-Phenylquinazoline-4(3H)-one: : Known for its anti-inflammatory and anticancer activities.

3-(3,4-Dimethoxyphenyl)-2-phenylquinazoline-4(3H)-one: : Studied for its antifungal properties.

N-(2-Chloro-6-methylphenyl)-4-(3-(4-methylpiperazin-1-yl)propylamino)quinazoline: : Investigated for its potential use as an anti-tumor agent.

Biological Activity

The compound 2-(benzylthio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the quinazoline core and the introduction of various substituents such as the benzylthio and dimethylphenyl groups. Common reagents and conditions include:

- Solvents : Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

- Catalysts : Palladium on carbon, Copper(I) iodide

- Reactions : Coupling reactions, substitution reactions

Anticancer Properties

Research indicates that compounds within the quinazoline family exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Induction of apoptosis in cancer cells by affecting cell cycle regulation and apoptosis pathways.

- Cell Lines Tested : U-937 (human leukemia) and SK-MEL-1 (melanoma) have been used to evaluate antiproliferative effects.

A study reported IC50 values ranging from 5.7 to 12.2 μM for similar compounds against these cell lines, indicating potent activity .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Research has suggested that certain quinazoline derivatives can modulate pro-inflammatory cytokines such as IL-6 and TNF-α. The extent of this activity often depends on the specific structure of the compound and the type of inflammation being targeted .

Case Studies

A notable study evaluated a series of quinazoline derivatives for their biological activities. The results showed that compounds with similar structures to this compound demonstrated:

- Cytotoxicity : Effective against various solid tumor cell lines.

- Selectivity : Some derivatives showed selective toxicity towards specific cancer types while sparing normal cells.

- Synergistic Effects : When used in combination with traditional chemotherapeutics like doxorubicin, enhanced efficacy was observed.

Data Summary

Discussion

The compound's structure contributes significantly to its biological activity. The presence of the benzylthio group enhances lipophilicity, potentially improving cellular uptake and bioavailability. Furthermore, the quinazoline core is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.